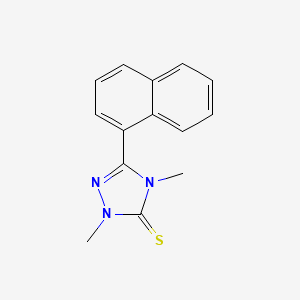

3H-1,2,4-Triazole-3-thione, 2,4-dihydro-2,4-dimethyl-5-(naphthalenyl)-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3H-1,2,4-トリアゾール-3-チオン, 2,4-ジヒドロ-2,4-ジメチル-5-(ナフタレン)-は、トリアゾールファミリーに属する複素環式化合物です。この化合物は、チオン基とナフタレン部分が融合したトリアゾール環を含む独自の構造が特徴です。

製法

合成ルートと反応条件

3H-1,2,4-トリアゾール-3-チオン, 2,4-ジヒドロ-2,4-ジメチル-5-(ナフタレン)-の合成は、一般的に適切な前駆体を制御された条件下で環化することによって行われます。一般的な方法の1つは、ヒドラジン誘導体と二硫化炭素を反応させた後、適切なアルデヒドまたはケトンで環化させる方法です。 この反応は通常、水酸化ナトリウムや炭酸カリウムなどの塩基の存在下で行われ、エタノールやメタノールなどの適切な溶媒中で還流する必要があります .

工業的生産方法

この化合物の工業的生産には、同様の合成ルートが用いられますが、規模が大きくなります。このプロセスは、より高い収率と純度を実現するために最適化されており、多くの場合、連続フローリアクターと自動化システムを使用して一貫した品質を確保します。溶媒、触媒、反応条件の選択は、副生成物と廃棄物を最小限に抑えるために慎重に制御されます。

化学反応解析

反応の種類

3H-1,2,4-トリアゾール-3-チオン, 2,4-ジヒドロ-2,4-ジメチル-5-(ナフタレン)-は、以下を含むさまざまな化学反応を起こします。

酸化: この化合物は、過酸化水素やm-クロロ過安息香酸などの酸化剤を用いてスルホキシドまたはスルホンを生成するように酸化することができます。

還元: 還元反応は、水素化ホウ素ナトリウムなどの還元剤を用いてチオン基をチオール基に変換することができます。

一般的な試薬と条件

酸化: 過酸化水素、m-クロロ過安息香酸

還元: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム

置換: アミン、アルコール、ハロゲン化物

生成される主な生成物

酸化: スルホキシド、スルホン

還元: チオール

置換: さまざまな置換トリアゾール

科学研究への応用

3H-1,2,4-トリアゾール-3-チオン, 2,4-ジヒドロ-2,4-ジメチル-5-(ナフタレン)-は、科学研究で幅広い用途を持っています。

化学: より複雑な複素環式化合物の合成のためのビルディングブロックとして使用されます。

生物学: 抗菌剤および抗真菌剤としての可能性が調査されています。

医学: 抗がん特性と薬物開発における潜在的な用途が探索されています。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-2,4-dimethyl-5-(naphthalenyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with carbon disulfide, followed by cyclization with an appropriate aldehyde or ketone. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and requires refluxing in a suitable solvent like ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and automated systems to ensure consistent quality. The choice of solvents, catalysts, and reaction conditions is carefully controlled to minimize by-products and waste.

化学反応の分析

Types of Reactions

3H-1,2,4-Triazole-3-thione, 2,4-dihydro-2,4-dimethyl-5-(naphthalenyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the thione group to a thiol group using reducing agents such as sodium borohydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Amines, alcohols, halides

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Thiols

Substitution: Various substituted triazoles

科学的研究の応用

3H-1,2,4-Triazole-3-thione, 2,4-dihydro-2,4-dimethyl-5-(naphthalenyl)- has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an antimicrobial and antifungal agent.

Medicine: Explored for its anticancer properties and potential use in drug development.

Industry: Utilized in the production of agrochemicals and as a corrosion inhibitor.

作用機序

3H-1,2,4-トリアゾール-3-チオン, 2,4-ジヒドロ-2,4-ジメチル-5-(ナフタレン)-の作用機序は、さまざまな分子標的と経路との相互作用を伴います。この化合物は、特定の酵素またはタンパク質を阻害することができ、微生物や癌細胞における必須の生物学的プロセスの破壊につながります。 例えば、特定の病原体の生存に不可欠な脱メチル化酵素の活性を阻害する可能性があります .

類似化合物の比較

類似化合物

- 3H-1,2,4-トリアゾール-3-チオン, 2,4-ジヒドロ-2,4,5-トリメチル-

- 4-フェニル-5-(2-チエニルメチル)-2,4-ジヒドロ-3H-1,2,4-トリアゾール-3-セレン

- プロチオコナゾール

独自性

類似化合物との比較

Similar Compounds

- 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-2,4,5-trimethyl-

- 4-Phenyl-5-(2-Thienylmethyl)-2,4-Dihydro-3H-1,2,4-Triazole-3-Selone

- Prothioconazole

Uniqueness

Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial purposes .

特性

CAS番号 |

114058-93-4 |

|---|---|

分子式 |

C14H13N3S |

分子量 |

255.34 g/mol |

IUPAC名 |

2,4-dimethyl-5-naphthalen-1-yl-1,2,4-triazole-3-thione |

InChI |

InChI=1S/C14H13N3S/c1-16-13(15-17(2)14(16)18)12-9-5-7-10-6-3-4-8-11(10)12/h3-9H,1-2H3 |

InChIキー |

DYGLSSWDOVUHQR-UHFFFAOYSA-N |

正規SMILES |

CN1C(=NN(C1=S)C)C2=CC=CC3=CC=CC=C32 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(5S,5aR,8aR,9R)-5-ethylsulfanyl-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one](/img/structure/B12729032.png)